Cas no 2060050-33-9 (3-(1-hydroxycyclopentyl)benzonitrile)

3-(1-hydroxycyclopentyl)benzonitrile 化学的及び物理的性質
名前と識別子
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- Benzonitrile, 3-(1-hydroxycyclopentyl)-
- 3-(1-hydroxycyclopentyl)benzonitrile
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- MDL: MFCD30477478
- インチ: 1S/C12H13NO/c13-9-10-4-3-5-11(8-10)12(14)6-1-2-7-12/h3-5,8,14H,1-2,6-7H2
- InChIKey: ZQDSEIODUCZYSW-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=CC(C2(O)CCCC2)=C1
3-(1-hydroxycyclopentyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320021-5.0g |
3-(1-hydroxycyclopentyl)benzonitrile |
2060050-33-9 | 5.0g |
$2360.0 | 2023-02-24 | ||
Enamine | EN300-320021-10.0g |
3-(1-hydroxycyclopentyl)benzonitrile |
2060050-33-9 | 10.0g |
$3500.0 | 2023-02-24 | ||
Enamine | EN300-320021-2.5g |
3-(1-hydroxycyclopentyl)benzonitrile |
2060050-33-9 | 2.5g |
$1594.0 | 2023-09-04 | ||
Enamine | EN300-320021-0.05g |
3-(1-hydroxycyclopentyl)benzonitrile |
2060050-33-9 | 0.05g |
$683.0 | 2023-09-04 | ||
abcr | AB611700-1g |
3-(1-Hydroxycyclopentyl)benzonitrile; . |
2060050-33-9 | 1g |
€763.30 | 2024-07-19 | ||
abcr | AB611700-250mg |
3-(1-Hydroxycyclopentyl)benzonitrile; . |
2060050-33-9 | 250mg |
€408.50 | 2024-07-19 | ||
Enamine | EN300-320021-1.0g |
3-(1-hydroxycyclopentyl)benzonitrile |
2060050-33-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-320021-0.5g |
3-(1-hydroxycyclopentyl)benzonitrile |
2060050-33-9 | 0.5g |
$781.0 | 2023-09-04 | ||
Enamine | EN300-320021-0.1g |
3-(1-hydroxycyclopentyl)benzonitrile |
2060050-33-9 | 0.1g |
$715.0 | 2023-09-04 | ||
Enamine | EN300-320021-5g |
3-(1-hydroxycyclopentyl)benzonitrile |
2060050-33-9 | 5g |
$2360.0 | 2023-09-04 |
3-(1-hydroxycyclopentyl)benzonitrile 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
3-(1-hydroxycyclopentyl)benzonitrileに関する追加情報
Comprehensive Analysis of 3-(1-hydroxycyclopentyl)benzonitrile (CAS No. 2060050-33-9): Properties, Applications, and Industry Trends
3-(1-hydroxycyclopentyl)benzonitrile (CAS No. 2060050-33-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This hydroxycyclopentyl-substituted benzonitrile derivative exhibits a balanced combination of lipophilicity and polarity, making it a valuable intermediate for drug discovery and material science applications. The compound's molecular formula C12H13NO features both a hydroxycyclopentyl group and a benzonitrile moiety, creating interesting possibilities for molecular interactions.
Recent studies highlight the growing demand for functionalized benzonitrile compounds in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The 3-(1-hydroxycyclopentyl)benzonitrile structure offers multiple sites for further derivatization, addressing current industry needs for modular building blocks in combinatorial chemistry. Researchers are particularly interested in its potential as a precursor for bioactive molecules, with several patent applications mentioning similar scaffolds for neurological and metabolic disorder treatments.
The synthesis of CAS 2060050-33-9 typically involves cyclopentanol derivatives and cyanobenzene intermediates through controlled Grignard reactions or transition metal-catalyzed couplings. Analytical characterization by HPLC, NMR, and mass spectrometry confirms its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. Stability studies indicate good shelf life under recommended storage conditions (2-8°C in inert atmosphere), though the hydroxy group necessitates protection during certain synthetic transformations.
Environmental and safety assessments of 3-(1-hydroxycyclopentyl)benzonitrile reveal favorable biodegradation profiles compared to fully aromatic analogs, aligning with green chemistry principles. This characteristic responds to growing market demands for sustainable chemical solutions, as evidenced by increased searches for "eco-friendly nitrile compounds" and "green pharmaceutical intermediates" across scientific databases. The compound's relatively low aquatic toxicity expands its potential applications in crop protection formulations where environmental impact is a key consideration.
Market analysts note rising interest in cyclopentane-containing pharmaceuticals, with global sales of related therapeutics projected to grow at 6.8% CAGR through 2030. This trend directly impacts demand for CAS 2060050-33-9 as a strategic intermediate. Supply chain data shows consistent year-over-year increases in procurement volumes from major research hubs in North America, Europe, and Asia-Pacific regions, particularly for custom synthesis projects targeting novel drug candidates.
Technical discussions frequently address the compound's structure-activity relationships, especially how the hydroxycyclopentyl group influences pharmacokinetic properties compared to cyclohexyl or linear chain analogs. Computational chemistry studies suggest the constrained cyclopentyl ring enhances target binding affinity in certain enzyme systems while maintaining favorable metabolic stability—a balance highly sought after in modern drug design. These findings correlate with increased search queries for "cyclopentyl vs cyclohexyl bioactivity" and "benzonitrile SAR studies" in academic literature.
Quality control protocols for 3-(1-hydroxycyclopentyl)benzonitrile emphasize rigorous testing for residual solvents and heavy metals, reflecting pharmaceutical industry standards. Advanced purification techniques like preparative HPLC or recrystallization from aprotic solvents yield material suitable for GMP applications. Certificate of Analysis documentation typically includes detailed chiral purity assessment, as the hydroxy-bearing carbon represents a potential stereocenter in derivative compounds.
Emerging applications explore the compound's utility in material science, particularly as a monomer precursor for specialty polymers with tunable dielectric properties. The benzonitrile group facilitates π-stacking interactions while the aliphatic cyclopentyl unit introduces conformational flexibility—attributes valuable for developing advanced electronic materials. This dual functionality addresses frequent industry inquiries about "multipurpose nitrile compounds" and "hybrid organic materials."
Regulatory status reviews confirm that 2060050-33-9 is not currently listed in controlled substance schedules worldwide, facilitating international research collaboration. However, proper chemical handling procedures remain essential, particularly regarding personal protective equipment during scale-up operations. Safety data sheets recommend standard organic chemical precautions, with particular attention to the compound's mild irritant properties.
Future research directions likely focus on expanding the compound's utility through catalytic asymmetric synthesis methods to access enantiomerically pure derivatives. The development of continuous flow processes for 3-(1-hydroxycyclopentyl)benzonitrile production also represents an active area of investigation, responding to industry needs for scalable, cost-effective manufacturing routes. These advancements align with broader chemical innovation trends captured in search terms like "flow chemistry for nitriles" and "chiral cyclopentyl building blocks."
In conclusion, 3-(1-hydroxycyclopentyl)benzonitrile (CAS No. 2060050-33-9) represents a versatile chemical entity bridging multiple research domains. Its balanced physicochemical profile, synthetic accessibility, and expanding application scope position it as a compound of sustained interest across pharmaceutical, agrochemical, and material science sectors. Ongoing investigations into its derivative chemistry and process optimization continue to reveal new opportunities in this specialty chemical space.
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